(1S-cis)-Cyhalothric Acid
CAS No.: 122406-91-1
Cat. No.: VC0106158
Molecular Formula: C₉H₁₀ClF₃O₂
Molecular Weight: 242.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122406-91-1 |
|---|---|
| Molecular Formula | C₉H₁₀ClF₃O₂ |
| Molecular Weight | 242.62 |
Introduction
Chemical Identity and Structural Characteristics
(1S-cis)-Cyhalothric acid (CAS 122406-91-1) is a synthetic pyrethroid derivative characterized by its distinct stereochemistry and functional groups. Its molecular formula C₉H₁₀ClF₃O₂ and molecular weight of 242.62 g/mol position it within the broader class of cyclopropanecarboxylic acid insecticides. The compound’s structure includes:
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A cyclopropane ring substituted with a 2,2-dimethyl group.
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A chloro-trifluoropropene side chain attached to the cyclopropane.
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A carboxylic acid moiety critical for its biochemical interactions .
The (1S-cis) designation specifies the stereochemical configuration at the cyclopropane ring and the orientation of substituents relative to the propene chain. This enantiomer is distinct from its (1R-cis) counterpart (CAS 76023-99-9), which differs in biological activity and environmental persistence .
Physicochemical Properties
The compound’s low water solubility and high lipophilicity (LogP 2.44) suggest a propensity for bioaccumulation in organic-rich environments .
Synthesis and Stereochemical Resolution
(1S-cis)-Cyhalothric acid is typically synthesized via multistep routes involving:
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Cyclopropanation: Formation of the cyclopropane core through reactions such as Simmons-Smith cyclopropanation or alkene additions.
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Chiral Resolution: Separation of enantiomers using chiral amines (e.g., (S)-α-methylbenzylamine) or enzymatic methods to isolate the biologically active (1S)-isomer .
Key challenges include optimizing enantiomeric excess (ee) and minimizing racemization during synthesis. Industrial-scale production often employs diastereomeric salt crystallization to achieve >98% ee for the (1S)-enantiomer .
Mechanism of Action and Biochemical Interactions
Target Pathways
Like other pyrethroids, (1S-cis)-Cyhalothric acid disrupts voltage-gated sodium channels (VGSCs) in insect nervous systems. Binding to VGSCs prolongs sodium ion influx, causing:
Selectivity and Toxicity
| Organism | Toxicity Endpoint | Value | Source |
|---|---|---|---|
| Rats | Oral LD₅₀ | >500–<1,000 mg/kg | |
| Aquatic Invertebrates | EC₅₀ (48h) | 55 mg/L | |
| Algae | EC₅₀ (72h) | 6.2 mg/L | |
| Fish | LC₅₀ (96h) | >200 mg/L |
The compound exhibits low mammalian toxicity but poses significant risks to aquatic ecosystems due to its persistence and bioaccumulation potential .
Environmental Fate and Ecotoxicology
Degradation Pathways
In aerobic soils, (1S-cis)-Cyhalothric acid undergoes:
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Microbial hydrolysis of ester bonds (if present in parent compounds).
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Photodegradation under UV light, though persistence in water is notable due to low solubility .
Ecotoxicological Profile
The compound’s high partition coefficient (LogP 2.44) and low water solubility enhance its affinity for organic matter in sediments and aquatic organisms, raising concerns about bioaccumulation .
| Hazard Type | GHS Classification | Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity | Category 4 (H302) | Skull and crossbones | Warning |
| Skin Irritation | Category 2 (H315) | Corrosion | Warning |
| Respiratory Irritation | STOT SE 3 (H335) | Gas cloud | Warning |
Research Gaps and Future Directions
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Enantiomer-Specific Data: Most studies focus on the (1R-cis) isomer or racemic mixtures. Dedicated research on (1S-cis)’s pharmacokinetics and ecotoxicity is needed.
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Metabolism: Limited information exists on human or animal metabolic pathways for this enantiomer.
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Environmental Monitoring: Improved analytical methods (e.g., LC-MS/MS) are required to detect trace levels in water and soil .
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